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Compound of Interest

Compound Name: 7-Methyl-4-octanone

Cat. No.: B1618552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the ketone 7-
Methyl-4-octanone (CAS No. 20809-46-5). The document presents nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured

format for easy reference and comparison. Detailed experimental protocols for acquiring such

spectra are also outlined.

Spectroscopic Data Summary
The following tables summarize the key spectral data for 7-Methyl-4-octanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Proton Assignment Chemical Shift (δ) [ppm] Multiplicity

H-1 0.89 t

H-2 1.58 sextet

H-3 2.41 t

H-5 2.38 t

H-6 Data not available Data not available

H-7 Data not available Data not available

H-8 (CH₃) Data not available Data not available

H-8' (CH₃) Data not available Data not available

Note: A complete assignment of all proton signals, including coupling constants, was not

available in the public domain at the time of this compilation.

¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ) [ppm]

C=O (C4) ~210

Other carbons Specific data not available

Note: While a full experimental ¹³C NMR spectrum is available through databases like

SpectraBase, the individual peak assignments were not publicly accessible. The chemical shift

for the carbonyl carbon is predicted to be in the typical range for ketones.[1]

Infrared (IR) Spectroscopy
Functional Group Predicted Absorption Range [cm⁻¹]

C=O (Ketone) 1715-1725

Note: The most prominent feature in the IR spectrum is a strong absorption band

corresponding to the stretching vibration of the carbonyl group.[1]
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Mass Spectrometry (MS)
m/z Interpretation

142 Molecular Ion (M⁺)

127 [M - CH₃]⁺

99 [M - C₃H₇]⁺

85 [M - C₄H₉]⁺

71 [C₄H₇O]⁺ / [C₅H₁₁]⁺

57 [C₃H₅O]⁺ / [C₄H₉]⁺

43 [C₃H₇]⁺ / [C₂H₃O]⁺

Data derived from typical ketone fragmentation patterns.[1] The NIST WebBook provides the

electron ionization mass spectrum for 7-methyl-4-octanone.[2][3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 7-Methyl-4-octanone is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small quantity of a reference

standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00

ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient

number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater

number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is converted to a spectrum using a

Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts

of the peaks are referenced to the TMS signal.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a neat sample, a single drop of 7-Methyl-4-octanone is placed

between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. This is known as the

"capillary cell" or "neat" technique.[4]

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and

the IR spectrum is acquired over a typical range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to yield

the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 7-Methyl-4-octanone is prepared in a volatile

organic solvent.

Gas Chromatography: A small volume of the sample is injected into the gas chromatograph,

where it is vaporized and separated into its components as it passes through a capillary

column. The temperature of the GC oven is programmed to ramp up to ensure good

separation.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing

them to fragment. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are

detected.

Data Analysis: The resulting mass spectrum serves as a molecular fingerprint, which can be

compared to spectral libraries for identification.

Workflow for Spectroscopic Analysis of 7-Methyl-4-
octanone
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

7-Methyl-4-octanone.
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Workflow for Spectroscopic Analysis of 7-Methyl-4-octanone
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Caption: Logical workflow for the spectral analysis of 7-Methyl-4-octanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1618552?utm_src=pdf-body-img
https://www.benchchem.com/product/b1618552?utm_src=pdf-body
https://www.benchchem.com/product/b1618552?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 7-Methyl-4-octanone | 20809-46-5 | Benchchem [benchchem.com]
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To cite this document: BenchChem. [Spectral Analysis of 7-Methyl-4-octanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618552#spectral-data-for-7-methyl-4-octanone-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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